molecular formula C29H44O8 B14788404 4-[(3S)-1,3-dihydroxy-3-[(10R,13R,14S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl]-3,5-dimethyloxolan-2-one

4-[(3S)-1,3-dihydroxy-3-[(10R,13R,14S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl]-3,5-dimethyloxolan-2-one

Cat. No.: B14788404
M. Wt: 520.7 g/mol
InChI Key: DKBATNLWMJZUHQ-WCGSNNKTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3S)-1,3-dihydroxy-3-[(10R,13R,14S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl]-3,5-dimethyloxolan-2-one is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a cyclopenta[a]phenanthrene core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(3S)-1,3-dihydroxy-3-[(10R,13R,14S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl]-3,5-dimethyloxolan-2-one typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the subsequent addition of hydroxyl groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry of the product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as chromatography and crystallization are commonly employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 4-[(3S)-1,3-dihydroxy-3-[(10R,13R,14S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl]-3,5-dimethyloxolan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can modify the functional groups present in the compound, leading to the formation of different derivatives .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the outcome of these reactions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may lead to the formation of ketones or carboxylic acids, while reduction reactions can produce alcohols or alkanes .

Scientific Research Applications

4-[(3S)-1,3-dihydroxy-3-[(10R,13R,14S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl]-3,5-dimethyloxolan-2-one has a wide range of applications in scientific research. In chemistry, it is used as a model compound to study complex organic reactions and stereochemistry. In biology, it serves as a probe to investigate cellular processes and enzyme activities. In medicine, this compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities . In industry, it is utilized in the synthesis of advanced materials and pharmaceuticals .

Mechanism of Action

The mechanism of action of 4-[(3S)-1,3-dihydroxy-3-[(10R,13R,14S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl]-3,5-dimethyloxolan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The hydroxyl groups and the cyclopenta[a]phenanthrene core play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds: Similar compounds include other hydroxylated cyclopenta[a]phenanthrene derivatives and oxolan-2-one analogs. These compounds share structural similarities but may differ in their functional groups and stereochemistry .

Uniqueness: What sets 4-[(3S)-1,3-dihydroxy-3-[(10R,13R,14S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl]-3,5-dimethyloxolan-2-one apart is its unique combination of multiple hydroxyl groups and the cyclopenta[a]phenanthrene core. This structure provides distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C29H44O8

Molecular Weight

520.7 g/mol

IUPAC Name

4-[(3S)-1,3-dihydroxy-3-[(10R,13R,14S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl]-3,5-dimethyloxolan-2-one

InChI

InChI=1S/C29H44O8/c1-14-24(15(2)37-25(14)34)22(33)13-28(5,35)23-7-9-29(36)17-10-19(30)18-11-20(31)21(32)12-26(18,3)16(17)6-8-27(23,29)4/h10,14-16,18,20-24,31-33,35-36H,6-9,11-13H2,1-5H3/t14?,15?,16?,18?,20?,21?,22?,23?,24?,26-,27-,28+,29-/m1/s1

InChI Key

DKBATNLWMJZUHQ-WCGSNNKTSA-N

Isomeric SMILES

CC1C(C(OC1=O)C)C(C[C@@](C)(C2CC[C@@]3([C@@]2(CCC4C3=CC(=O)C5[C@@]4(CC(C(C5)O)O)C)C)O)O)O

Canonical SMILES

CC1C(C(OC1=O)C)C(CC(C)(C2CCC3(C2(CCC4C3=CC(=O)C5C4(CC(C(C5)O)O)C)C)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.